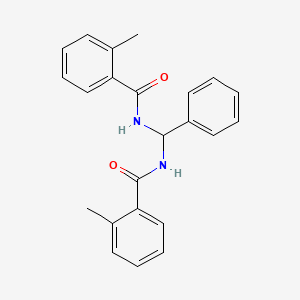![molecular formula C21H29ClN2O2 B5211321 N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)
N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide, commonly known as CPP-109, is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various neurological disorders.
Mécanisme D'action
CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2), which is involved in the regulation of gene expression. By inhibiting HDAC2, CPP-109 increases the acetylation of histone proteins, which leads to changes in gene expression that may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that CPP-109 can increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects in neurological disorders. Additionally, CPP-109 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may also play a role in its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPP-109 is that it has been shown to be well-tolerated in both preclinical and clinical studies, with few adverse effects reported. Additionally, CPP-109 has a long half-life, which may make it a more convenient treatment option than other drugs that require frequent dosing. However, one limitation of CPP-109 is that it is a relatively new drug, and more research is needed to fully understand its safety and efficacy.
Orientations Futures
There are several potential future directions for research on CPP-109. One area of interest is the use of CPP-109 for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanisms underlying the therapeutic effects of CPP-109, as well as its long-term safety and efficacy. Finally, research on the development of new and more efficient synthesis methods for CPP-109 may help to make it more widely available for research and clinical use.
Méthodes De Synthèse
CPP-109 is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with cycloheptanone to form N-(2-chlorophenyl)-cycloheptanecarboxamide. This intermediate is then reacted with piperidine and acetic anhydride to form CPP-109.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, and anxiety. Preclinical studies have shown that CPP-109 can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising treatment for substance use disorders. Additionally, CPP-109 has been shown to have antidepressant and anxiolytic effects in animal models, indicating that it may also be useful for the treatment of mood disorders.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c22-19-10-6-5-7-16(19)13-14-23-21(26)17-11-12-20(25)24(15-17)18-8-3-1-2-4-9-18/h5-7,10,17-18H,1-4,8-9,11-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGNIHDQNZFLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211245.png)
amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5211258.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5211271.png)
![2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid](/img/structure/B5211280.png)

![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5211297.png)
![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5211302.png)
![N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5211311.png)
![2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5211325.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)
![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)
![3-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5211351.png)
